molecular formula C19H21N3OS2 B1228369 APE1 Inhibitor III CAS No. 524708-03-0

APE1 Inhibitor III

Cat. No.: B1228369
CAS No.: 524708-03-0
M. Wt: 371.5 g/mol
InChI Key: JMSPCTGDYFVMJZ-UHFFFAOYSA-N
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Scientific Research Applications

APE1-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of APE1-IN-1 involves several steps, starting with the preparation of the core structure, which is typically an indole-2-carboxylic acid derivative . The synthetic route includes the following steps:

    Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Carboxylation: The indole core is then carboxylated using carbon dioxide in the presence of a base to form the indole-2-carboxylic acid.

    Nitration: The indole-2-carboxylic acid is nitrated using a nitrating agent such as nitric acid to introduce a nitro group at the desired position on the indole ring.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Functionalization: The amino group is further functionalized to introduce various substituents that enhance the inhibitory activity of the compound.

Industrial Production Methods

Industrial production of APE1-IN-1 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

APE1-IN-1 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.

    Substitution: Substitution reactions can introduce different functional groups onto the indole ring, modifying the compound’s activity and selectivity.

Common Reagents and Conditions

Common reagents used in the reactions involving APE1-IN-1 include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substituting Agents: Halogens, alkylating agents, acylating agents.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can be further tested for their biological activities and potential as APE1 inhibitors .

Mechanism of Action

APE1-IN-1 exerts its effects by specifically binding to the active site of APE1, thereby inhibiting its endonuclease activity. This inhibition prevents APE1 from cleaving the DNA at apurinic/apyrimidinic sites, leading to the accumulation of DNA damage and ultimately inducing cell death in cancer cells . Additionally, APE1-IN-1 can inhibit the redox function of APE1, which regulates the activity of transcription factors such as AP-1, NF-κB, and HIF-1α. By inhibiting these transcription factors, APE1-IN-1 can modulate various cellular processes, including inflammation, angiogenesis, and cell proliferation .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS2/c1-11(2)22-9-8-13-16(10-22)25-18(20-12(3)23)17(13)19-21-14-6-4-5-7-15(14)24-19/h4-7,11H,8-10H2,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSPCTGDYFVMJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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